Neodymium oxalate decahydrate

Description

Historical Context and Significance of Lanthanide Oxalate (B1200264) Research

The initial exploration of lanthanide oxalates dates back to the early 20th century. nih.gov Early works focused on determining the basic properties of these compounds, including their water content. nih.gov For instance, initial studies suggested that neodymium oxalate was an 11-hydrate. nih.gov The low solubility of lanthanide oxalates, including neodymium oxalate, has been a key driver of research, making them crucial in industrial processes for separating and purifying rare earth elements. nih.govresearchgate.netacs.org The precipitation of lanthanide oxalates from acidic solutions is a well-established method for their recovery and separation from other elements. researchgate.netrsc.orggoogle.com This insolubility is advantageous for convenient and affordable synthesis using environmentally friendly solvents. nih.govresearchgate.net

The significance of lanthanide oxalate research extends to their applications as precursors for creating high-purity rare earth oxides, which are essential components in various advanced materials. researchgate.netnih.gov The thermal decomposition of neodymium oxalate decahydrate (B1171855), for example, ultimately yields neodymium(III) oxide, a compound with important applications in lasers, glass coloring, and dielectrics. wikipedia.orglpinformationdata.com

Evolution of Synthetic and Characterization Methodologies for Rare Earth Oxalates

Historically, the synthesis of rare earth oxalates, including neodymium oxalate, was primarily achieved through direct precipitation by adding a precipitating agent to a solution of metal ions. nih.gov This heterogeneous precipitation method often resulted in rapid crystallization and the formation of small crystals, making detailed structural analysis challenging. researchgate.netnih.gov

Over time, synthetic methodologies have evolved to gain better control over crystal size and morphology. A significant advancement has been the development of homogeneous precipitation techniques. researchgate.netnih.gov One such method involves the thermal decomposition of oxamic acid, which slowly generates the oxalate precipitating agent, leading to the growth of larger, well-defined crystals suitable for single-crystal X-ray diffraction. researchgate.netacs.orgnih.gov Another approach involves the use of silica (B1680970) gel techniques to grow mixed crystals of rare earth oxalates. researchgate.net

The characterization of these compounds has also seen considerable progress. While early studies relied on basic chemical analysis, modern research employs a suite of advanced instrumental methods. acs.org These include:

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the synthesized oxalates. researchgate.net

Thermogravimetric Analysis (TGA): Employed to study the thermal decomposition process and confirm the water content of the hydrated oxalates. acs.orgresearchgate.net

Scanning Electron Microscopy (SEM): Provides insights into the morphology and particle size of the oxalate crystals. acs.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of oxalate groups within the crystal structure. researchgate.net

Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Liquid Cell Scanning Electron Microscopy: Advanced techniques used to observe the nucleation and growth of oxalate nanoparticles in real-time. researchgate.net

These evolving methodologies have been instrumental in refining our understanding of the structure and properties of rare earth oxalates.

Current Research Paradigms and Future Directions in Neodymium Oxalate Decahydrate Science

Current research on this compound and other lanthanide oxalates is multifaceted. A significant area of focus is on their potential applications in advanced materials. For instance, the unique optical and magnetic properties of lanthanide ions make their oxalate compounds interesting for applications in luminescence and magnetism. nih.govacs.orgontosight.ai Research has demonstrated that mixed lanthanide oxalates, such as those containing europium and terbium, can exhibit tunable luminescent properties. nih.govacs.org

A groundbreaking discovery has been the ability to exfoliate layered lanthanide oxalate structures into single-layered nanosheets. nih.govresearchgate.netacs.org This opens up new possibilities for creating thin films and inkjet-printed layers for various applications. researchgate.net

Future research is expected to continue exploring the synthesis of novel lanthanide oxalate structures with tailored properties. ontosight.ai There is growing interest in the development of more environmentally friendly and efficient separation and recycling processes for rare earth elements, where oxalates play a crucial role. rsc.org Furthermore, the investigation of the fundamental mechanisms of nucleation and growth of oxalate crystals at the nanoscale remains an active area of research, with implications for controlling the final properties of the material. researchgate.net The potential use of neodymium(III) oxalate in renewable energy technologies, such as improving the efficiency of solar cells, is also an emerging area of investigation. ontosight.ai

Compound Information

| Compound Name |

| This compound |

| Lanthanide oxalates |

| Neodymium oxalate |

| Neodymium(III) oxide |

| Oxalic acid |

| Oxamic acid |

| Europium oxalate |

| Terbium oxalate |

| Cerium-terbium oxalate |

| Yttrium-europium oxalate |

| Neodymium praseodymium oxalate |

| Gadolinium neodymium oxalate |

| Cerium oxalate |

| Gadolinium oxalate |

| Erbium oxalate |

| Ytterbium oxalate |

| Lanthanum oxalate |

| Praseodymium oxalate |

| Dysprosium oxalate |

| Plutonium oxalate |

| Calcium oxalate |

| Yttrium oxalate |

| Gadolinium-europium oxalate |

| Yttrium-cerium oxalate |

| Tributyl phosphate |

| Di-2-ethylhexyl phosphoric acid |

| Neodymium(III) oxalate |

| Nd(C2O4)Cl·3H2O |

| Neodymium nitrate (B79036) |

| Cerium-gadolinium oxalates |

| Calcium carbonate |

| La2O3 |

| CeO2 |

| Pr6O11 |

| Nd2O3 |

| CaO |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

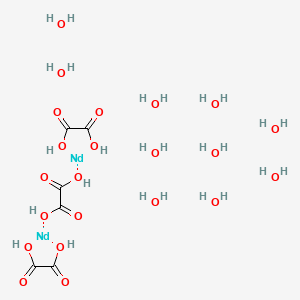

| Chemical Formula | C₆H₂₆Nd₂O₂₂ | nih.gov |

| Molecular Weight | 738.74 g/mol | nih.gov |

| Appearance | Rose-coloured crystal | wikipedia.org |

| Solubility in water | Insoluble | wikipedia.org |

| Crystal System (for light lanthanide decahydrates) | Monoclinic | nih.govresearchgate.net |

| Space Group (for light lanthanide decahydrates) | P2₁/c | nih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H26Nd2O22 |

|---|---|

Molecular Weight |

738.74 g/mol |

IUPAC Name |

neodymium;oxalic acid;decahydrate |

InChI |

InChI=1S/3C2H2O4.2Nd.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |

InChI Key |

HGHHIWVJFQGYSU-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Nd].[Nd] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Neodymium Oxalate Decahydrate

Homogeneous Precipitation Strategies for Neodymium Oxalate (B1200264) Decahydrate (B1171855) Formation

Homogeneous precipitation is a technique that avoids the rapid, localized supersaturation typically associated with direct mixing of reactant solutions. This is achieved by generating the precipitating agent in situ throughout the solution, leading to more uniform and well-formed crystalline products.

Controlled Reactant Diffusion Techniques

Controlled reactant diffusion is a method that facilitates the slow and controlled interaction of reactants to govern the rate of precipitation. This technique is often employed in gel media to prevent turbulence and provide a three-dimensional framework for controlled diffusion. scirp.orgresearchgate.net

In a typical setup, a gel, such as silica (B1680970) gel, is impregnated with one of the reactants, for instance, oxalic acid. A solution containing the other reactant, neodymium nitrate (B79036), is then carefully layered on top of the gel. The neodymium ions slowly diffuse through the gel matrix and react with the oxalate ions in a controlled manner. scirp.orgscirp.org This slow diffusion process minimizes rapid nucleation and promotes the growth of larger, more perfect crystals. The morphology and size of the resulting neodymium oxalate decahydrate crystals are influenced by several parameters, including the pH and density of the gel, as well as the concentration of the reactant solutions. scirp.org

Acid-Catalyzed Hydrolysis-Induced Precipitation Processes

Acid-catalyzed hydrolysis offers another route to homogeneous precipitation by slowly generating oxalate ions within the neodymium-containing solution. This process typically involves the use of a precursor compound that hydrolyzes under acidic conditions to release oxalate. One such precursor is oxamic acid. acs.org

The mechanism involves the acid-catalyzed hydrolysis of oxamic acid, which decomposes to produce ammonium (B1175870) oxalate. acs.org This reaction proceeds slowly, ensuring that the concentration of oxalate ions increases gradually and uniformly throughout the solution. This controlled release of the precipitant allows for the slow formation of this compound crystals, leading to larger and more well-defined particles compared to direct precipitation methods. acs.org The kinetics of this precipitation can be modeled, and it has been observed that the precipitation time is on the order of hours at elevated temperatures (e.g., 100 °C), which is conducive to controlled crystal growth. acs.org

Crystal Growth Techniques for this compound

For applications requiring large, high-quality single crystals of this compound, specific crystal growth techniques are employed. These methods are designed to control the nucleation and growth processes to a high degree.

Silica Gel Growth Methods

The silica gel growth method is a widely used technique for growing single crystals of sparingly soluble salts like this compound. researchgate.netresearchgate.net The gel provides a stable, non-convective medium that allows for the controlled diffusion of reactants, which is essential for the growth of well-formed crystals. scirp.orgresearchgate.net

The process begins with the preparation of a silica gel by mixing an aqueous solution of sodium metasilicate (B1246114) with an acid, such as oxalic acid, to a desired pH. scirp.org This mixture is then allowed to set in a growth vessel, typically a test tube. scirp.orgscirp.org Once the gel has set, a solution of neodymium nitrate is carefully added on top of the gel. scirp.orgscirp.org The neodymium ions then diffuse slowly into the gel, where they react with the oxalate ions to form this compound crystals. scirp.orgscirp.org The growth process can take several weeks, during which well-defined, transparent crystals can be obtained. scirp.org The size and quality of the crystals are dependent on factors such as the pH of the gel, the concentration of the reactants, and the ambient temperature. scirp.org

| Parameter | Optimized Condition | Reference |

| Gel Density | 1.03 g/cm³ | scirp.org |

| pH of Gel | 6 | scirp.org |

| Neodymium Nitrate Concentration | 0.5 M | scirp.org |

| Oxalic Acid Concentration | 1 M | scirp.org |

Agar (B569324) Gel Crystallization

Similar to the silica gel method, agar gel can also be used as a growth medium for the crystallization of this compound. Agar gel is a polysaccharide-based gel that offers a different matrix environment for crystal growth. The principles of controlled diffusion and reaction remain the same as in the silica gel method. ias.ac.in

In this technique, a hot aqueous solution of agar and one of the reactants, such as barium chloride in the case of barium oxalate growth, is prepared and allowed to gel in a test tube. ias.ac.in The other reactant, for example, oxalic acid, is then added on top of the set gel. ias.ac.in For neodymium oxalate, neodymium nitrate would be used as the top reactant. The diffusion of the ions through the agar gel leads to the formation of crystals within the gel matrix. The concentration of the agar, the reactants, and the setting time of the gel are crucial parameters that influence the size, shape, and quality of the resulting crystals. ias.ac.in

Microwave-Assisted Precipitation Approaches

Microwave-assisted synthesis is a more recent and rapid method for the precipitation of this compound. researchgate.netresearchgate.net This technique utilizes microwave irradiation to provide uniform and efficient heating of the reaction mixture. The rapid heating significantly reduces the reaction time compared to conventional methods. researchgate.net

In a typical microwave-assisted precipitation, solutions of neodymium nitrate and oxalic acid are mixed and then subjected to microwave irradiation. This process can lead to the formation of this compound with a plate-like morphology. researchgate.netresearchgate.net The resulting precipitate can then be calcined to produce neodymium oxide. researchgate.netresearchgate.net Thermogravimetric analysis has confirmed the presence of ten water molecules of hydration in the as-synthesized neodymium oxalate, consistent with the decahydrate form. researchgate.netresearchgate.net

Parametric Influences on this compound Crystallization

Investigation of pH Effects on Crystal Morphology and Yield

The pH of the precipitation medium plays a critical role in the crystallization of this compound, affecting both the yield and the morphology of the resulting crystals. Research has shown that optimal conditions for the growth of well-defined, individual crystals are achieved at a pH of 6. ias.ac.in At this pH, the formation of bluish-pink, tabular crystals with well-defined hexagonal basal planes has been observed. ias.ac.in

However, the precipitation of rare earth oxalates can be effective over a range of acidic pH values. For instance, studies on the precipitation of rare earth elements have noted that at a relatively high pH of 2.5, there is a likelihood of co-precipitation of impurities such as Fe³⁺ and Ca²⁺, which can reduce the purity of the final neodymium oxalate product. researchgate.net The thermal decomposition of gadolinium this compound crystals, which involves dehydration and decomposition of the oxalate, is also influenced by the initial pH of the gel from which the crystals are grown. scirp.org

The following table summarizes the influence of pH on the crystallization of neodymium oxalate and related rare earth oxalates:

| pH Level | Observed Effects | Reference |

| 6 | Optimal for the growth of good, individual lanthanum neodymium oxalate crystals. | ias.ac.in |

| 2.5 | Potential for co-precipitation of Fe³⁺ and Ca²⁺ impurities. | researchgate.net |

Impact of Reactant Concentration and Stoichiometry on Crystallization Kinetics

The concentration of reactants, specifically neodymium and oxalate ions, and their stoichiometric ratio are fundamental parameters that directly impact the crystallization kinetics of this compound. researchgate.netwsu.edu An increase in the concentration of reactants, while keeping the volume constant, leads to a larger average size of aggregates formed due to the increased collision of primary particles. researchgate.net Conversely, in a constant concentration of reactants, factors such as agitation speed can influence the aggregate size by causing the breakage of particles. researchgate.net

The stoichiometry of the reactants also plays a crucial role. For instance, using a stoichiometric amount of oxalic acid in relation to the rare earth elements present in a solution can minimize the co-precipitation of impurities like iron. aalto.fi Employing an excess of the precipitating agent, oxalic acid, can increase the precipitation efficiency of rare earths, but may also lead to higher co-precipitation of impurities. aalto.fi The kinetics of particle growth are also dependent on the neodymium(III) concentration. wsu.edu

The table below illustrates the effect of reactant concentration on the characteristics of neodymium oxalate aggregates:

| Reactant Concentration | Effect on Aggregate Size | Reference |

| Increased (constant volume) | Increased average size | researchgate.net |

| Constant | Aggregate size can be decreased by agitation | researchgate.net |

Role of Supersaturation in Nucleation and Crystal Growth

Supersaturation is the primary driving force for both the nucleation and growth of this compound crystals. mt.comresearchgate.net The level of supersaturation dictates which of these two fundamental crystallization processes will dominate. At low levels of supersaturation, crystal growth tends to occur faster than nucleation, which results in the formation of larger crystals. mt.comresearchgate.net Conversely, at high supersaturation levels, nucleation is the dominant process, leading to the formation of smaller crystals. mt.comresearchgate.net

The supersaturation ratio, which is a measure of the solute concentration relative to its solubility at a given temperature, is a key parameter. researchgate.net The rate of nucleation increases with an increase in supersaturation. rug.nl This relationship is critical in controlling the crystal size distribution of the final product. For instance, in continuous precipitation experiments, achieving high supersaturation ratios, on the order of 200, has been a key experimental condition. researchgate.net The interplay between supersaturation, nucleation, and growth ultimately determines the final crystal size and morphology. mt.comresearchgate.net

Mechanistic Aspects of this compound Precipitation

The formation of this compound crystals from a solution involves a series of mechanistic steps, including the initial formation of stable nuclei and their subsequent growth into larger crystals.

Primary Nucleation Kinetics

Primary nucleation, the initial formation of new crystals in a solution free of any existing crystalline matter, is a critical step in the precipitation of this compound. The rate of homogeneous nucleation, which occurs in a spatially uniform supersaturated environment, has been described by the Volmer-Weber equation. aidic.itcetjournal.it This process is typically very fast relative to mixing, highlighting the importance of rapid mixing to achieve a homogeneous supersaturation. aidic.it

The nucleation process is highly dependent on the level of supersaturation. researchgate.net As supersaturation increases, the activation energy barrier for nucleation decreases, leading to a higher rate of spontaneous and rapid nucleation. rug.nl This, in turn, influences the final crystal size, with higher nucleation rates generally resulting in smaller crystals. mt.comresearchgate.net The study of nucleation kinetics often involves measuring the induction time, which is the time elapsed before the first detectable crystals appear at a fixed supersaturation. nih.gov

Crystal Growth Rate Determination and Mechanisms (e.g., Dislocation Mechanism)

Following nucleation, the subsequent growth of this compound crystals is a crucial process that determines the final size and morphology of the product. The crystal growth rate is directly proportional to the level of supersaturation, being first-order with respect to this driving force. aidic.itcetjournal.it

One of the key mechanisms governing the growth of these crystals is the screw dislocation mechanism. researchgate.netaidic.it This mechanism involves the presence of screw dislocations on the crystal surface, which provide continuous growth steps, allowing for surface integration of solute molecules into the crystal lattice. researchgate.netaidic.it This process is considered to be controlled by the surface integration step. researchgate.net

The determination of the crystal growth rate can be achieved by monitoring the depletion of neodymium concentration in the solution over time. researchgate.net This allows for the identification of kinetic parameters and a deeper understanding of the growth process. researchgate.net The presence of dislocations, which can act as sources for crystal growth, is a common feature in crystalline materials and their distribution can influence the morphology of the final crystal product. researchgate.netnih.govarxiv.org

Particle Agglomeration Phenomena and Size Distribution

The formation of this compound precipitates is often characterized by the agglomeration of primary particles, a phenomenon that significantly influences the final particle size distribution. Research has shown that in a constant volume, an increase in the concentration of reactants leads to a larger average size of aggregates formed through the collision of primary particles. researchgate.net Conversely, at a constant reactant concentration, increased agitation speed can decrease the aggregate size due to the breakage of particles attached to the aggregate surface. researchgate.net

The reaction temperature also plays a crucial role. An increase in reaction temperature leads to a decrease in the number of primary particles, and consequently, a smaller aggregate size due to a reduced collision probability. researchgate.net A study on the reaction crystallization of neodymium oxalate demonstrated that by controlling parameters such as reactant concentration, agitation speed, and temperature, the particle size of the resulting aggregates can be effectively managed. researchgate.net

A patented method for producing large-grain neodymium oxalate highlights the use of seed crystals. google.com By adding neodymium oxalate seed crystals to a neodymium chloride solution before precipitation with oxalic acid, particles with a central particle diameter (D50) ranging from 55 to 200 micrometers and a normal particle size distribution can be achieved. google.com This process underscores the importance of nucleation control in managing particle agglomeration and achieving a desired particle size.

| Parameter | Effect on Aggregate Size | Reference |

| Increased Reactant Concentration (at constant volume) | Increase | researchgate.net |

| Increased Agitation Speed (at constant concentration) | Decrease | researchgate.net |

| Increased Reaction Temperature | Decrease | researchgate.net |

| Use of Seed Crystals | Enables larger particle size (55-200 µm) | google.com |

Mixed Lanthanide Oxalate Decahydrate Synthesis and Co-crystallization Phenomena

The chemical similarities between lanthanide elements allow for the formation of mixed oxalate crystals and solid solutions. This section explores the synthesis and co-crystallization of neodymium oxalate with other lanthanides, particularly praseodymium.

Growth of Mixed Neodymium-Praseodymium Oxalate Decahydrate

Mixed single crystals of neodymium-praseodymium oxalate decahydrate have been successfully grown using a silica gel technique. researchgate.netias.ac.in This method involves the controlled diffusion of a mixture of aqueous solutions of neodymium nitrate and praseodymium nitrate into a gel containing oxalic acid. researchgate.netias.ac.in By varying the volume concentrations of the rare earth nitrates in the initial solution, the incorporation of neodymium and praseodymium into the mixed crystals can be systematically studied. researchgate.netias.ac.in

Characterization using X-ray diffraction has revealed that these mixed crystals are isostructural, meaning they share the same crystal structure. researchgate.netias.ac.in The presence of both neodymium and praseodymium in the grown crystals has been confirmed by energy dispersive X-ray analysis (EDAX). ias.ac.in The resulting mixed crystals often exhibit a tabular morphology with well-defined hexagonal basal planes. ias.ac.in

Co-precipitation of Mixed Lanthanide Oxalates for Solid Solution Formation

Co-precipitation is a widely used method to synthesize mixed lanthanide oxalates, which can then be thermally decomposed to form mixed oxide solid solutions. researchgate.net The process generally involves precipitating the lanthanide ions from a solution using oxalic acid. acs.org The resulting precipitates are typically crystalline lanthanide oxalate decahydrates with the general formula Ln₂(C₂O₄)₃·10H₂O, belonging to the monoclinic crystal system with the space group P2₁/c. researchgate.net

Studies on the co-precipitation of cerium and neodymium oxalates have shown that the resulting materials are single-phase and isostructural with lanthanide oxalate decahydrates. researchgate.net Thermal analysis of co-precipitated oxalates, such as cerium-terbium and yttrium-europium systems, indicates that the crystalline solid solutions formed are thermally distinct species with decomposition behaviors that are intermediate between those of the parent oxalates. researchgate.net This suggests the formation of a true solid solution rather than a simple physical mixture.

The kinetics of homogeneous precipitation of lanthanide oxalates have been investigated, revealing that the precipitation rate is dependent on the specific lanthanide, with heavier lanthanides precipitating more slowly. acs.orgnih.gov This difference in precipitation kinetics can be a factor in achieving homogeneous solid solutions.

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Investigations of Molecular Structure and Bonding

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation State and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to neodymium oxalate (B1200264), XPS confirms the presence of neodymium, carbon, and oxygen. researchgate.net

In a typical XPS spectrum of neodymium oxalate, the Nd 3d region exhibits two main peaks corresponding to the Nd 3d₅/₂ and Nd 3d₃/₂ spin-orbit components. researchgate.net The binding energy of the Nd 3d₅/₂ peak is observed around 980.7 eV. xpsdatabase.net The presence of these peaks and their specific binding energies confirm the +3 oxidation state of neodymium (Nd³⁺) in the compound. researchgate.net The C 1s spectrum can be deconvoluted to identify the carbon atoms in the oxalate group, while the O 1s spectrum reveals the oxygen atoms in both the oxalate and the water of hydration.

Table 1: Representative XPS Data for Neodymium Oxalate

| Element | XPS Peak | Binding Energy (eV) | Inferred Chemical State |

| Neodymium | Nd 3d₅/₂ | ~980-982 | Nd³⁺ |

| Neodymium | Nd 3d₃/₂ | ~1003-1005 | Nd³⁺ |

| Carbon | C 1s | - | Oxalate (C₂O₄²⁻) |

| Oxygen | O 1s | - | Oxalate and H₂O |

Note: Specific binding energies can vary slightly depending on the instrument and sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For neodymium compounds, UV-Vis spectroscopy is particularly useful for studying the electronic transitions within the Nd³⁺ ion. These transitions, which occur between the 4f electronic energy levels, are characteristically sharp and well-defined.

The UV-Vis spectrum of neodymium oxalate in solution displays several absorption bands corresponding to these f-f transitions. osti.gov For instance, characteristic peaks for neodymium are observed in the 340-370 nm and 500-620 nm wavelength regions. researchgate.net The intensity and position of these absorption bands are sensitive to the coordination environment of the Nd³⁺ ion, providing information about its complexation with the oxalate ligands and water molecules. This technique is also valuable for quantifying the concentration of neodymium in solutions. osti.gov

Microscopic and Elemental Analysis for Morphological and Compositional Insights

A combination of microscopic and elemental analysis techniques provides a comprehensive understanding of the crystal morphology, microstructure, and elemental distribution within neodymium oxalate decahydrate (B1171855).

Energy-Dispersive X-ray Spectroscopy (EDAX/EDS) for Elemental Distribution

Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgoxinst.com It is often coupled with scanning electron microscopy (SEM) to provide elemental maps of the sample's surface. In the analysis of neodymium oxalate, EDAX confirms the presence of neodymium, carbon, and oxygen. ias.ac.in The technique can be used to verify the stoichiometry of the compound and to detect the presence of any impurities. By mapping the distribution of these elements, EDAX can demonstrate their uniform distribution throughout the crystals, consistent with a homogeneous compound. ias.ac.in

X-ray Fluorescence (XRF) for Elemental Composition Confirmation

X-ray Fluorescence (XRF) is another powerful non-destructive analytical technique used to determine the elemental composition of materials. XRF analysis of neodymium oxalate provides a bulk confirmation of the elements present. It is particularly useful for quantifying the concentration of neodymium and for detecting trace amounts of other rare earth elements that might be present as impurities. iaea.org For instance, XRF has been used to determine the content of impurities like cerium, praseodymium, samarium, europium, and gadolinium in pure neodymium oxalate. The sample is typically prepared as a pressed pellet, often mixed with a binder like boric acid.

Optical and Electron Microscopy for Crystal Morphology and Microstructure

Optical and electron microscopy are indispensable tools for visualizing the crystal morphology and microstructure of neodymium oxalate decahydrate.

Scanning Electron Microscopy (SEM) provides higher magnification images of the crystal surfaces, revealing details about their morphology. Studies have shown that neodymium oxalate can form tabular crystals with well-defined hexagonal basal planes. ias.ac.in The morphology of the crystals can be influenced by the precipitation conditions. wsu.edu

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the observation of internal structures and defects. For instance, in related oxalate systems, TEM has been used to visualize the arrangement of nanocrystals and the presence of an organic matrix. nih.gov

These microscopic techniques are crucial for understanding phenomena such as:

Twinning: The intergrowth of two or more crystals in a symmetrical manner. While not extensively documented specifically for this compound in the provided context, twinning is a common phenomenon in crystal growth.

Exfoliation of Nanosheets: Although not a primary characteristic of bulk neodymium oxalate crystals, the potential to create nanosheets from layered structures is an area of interest in materials science. Electron microscopy would be the primary tool to confirm the successful exfoliation and to characterize the resulting nanosheets.

The combination of these advanced analytical techniques provides a detailed and multi-faceted understanding of this compound, from its elemental and electronic structure to its macroscopic and microscopic morphology.

Thermal Decomposition Pathways and Kinetic Mechanisms

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) of Decomposition Stages

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are powerful tools to elucidate the different stages of decomposition of neodymium oxalate (B1200264) decahydrate (B1171855). TG analysis measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference material, providing information about exothermic and endothermic processes.

The initial stage of the thermal decomposition of neodymium oxalate decahydrate involves the elimination of its ten water molecules of hydration. This dehydration process typically occurs in multiple, often overlapping, steps. Studies have shown that the water molecules are not all bound with the same energy within the crystal lattice.

The dehydration process is endothermic, as indicated by peaks in the DTA curve. The number of distinct dehydration steps can vary depending on the experimental conditions, such as the heating rate. For instance, some studies report a two-step dehydration process. In one investigation, the first mass loss, corresponding to the removal of nine water molecules, was observed with peaks at 48°C and 140°C. researchgate.net Another study on mixed neodymium praseodymium oxalate decahydrate also identified two endothermic peaks in the DTA curve corresponding to the dehydration stages. akjournals.com It has been reported that seven of the ten water molecules are loosely bound and are lost at a lower temperature range, between 60 to 140°C. researchgate.net

| Dehydration Stage | Temperature Range (°C) | Water Molecules Lost |

| Stage 1 | ~60 - 140 | 7 |

| Stage 2 | > 140 | 3 |

Note: The exact temperatures and the number of water molecules lost in each stage can vary based on experimental conditions.

The final water molecules are held more strongly and are eliminated at higher temperatures, leading to the formation of anhydrous neodymium oxalate.

Following complete dehydration, the anhydrous neodymium oxalate undergoes thermolysis. This decomposition is an exothermic process and leads to the formation of an intermediate carbonate phase. akjournals.com The decomposition of the oxalate is a complex process that involves the breaking of carbon-carbon and carbon-oxygen bonds.

| Decomposition Stage | Temperature Range (°C) | Reaction |

| Oxalate Thermolysis | ~350 - 590 | Nd₂(C₂O₄)₃ → Nd₂O₂CO₃ + CO₂ + 3CO |

Note: The exact stoichiometry and the nature of the intermediate can be influenced by the atmosphere (e.g., air, nitrogen) under which the decomposition is carried out.

The final stage in the thermal decomposition of this compound is the decomposition of the intermediate carbonate phase to produce the final stable product, neodymium(III) oxide (Nd₂O₃). researchgate.netxjxitu.com This step is also typically endothermic and occurs at higher temperatures.

The decomposition of the intermediate carbonate, such as Nd₂O₂CO₃, involves the release of carbon dioxide. xjxitu.com The final exothermic reaction observed in DTA curves is often attributed to the decomposition of this intermediate carbonate. akjournals.com The thermal decomposition is generally complete at temperatures around 750-800°C, yielding hexagonal neodymium oxide. osti.gov

| Decomposition Stage | Temperature Range (°C) | Reaction |

| Carbonate Decomposition | ~590 - 800 | Nd₂O₂CO₃ → Nd₂O₃ + CO₂ |

Note: The final temperature for complete decomposition can vary.

Kinetic Studies of this compound Thermal Decomposition

Understanding the kinetics of the thermal decomposition of this compound is crucial for controlling the synthesis of neodymium oxide with desired properties. Kinetic studies provide valuable information about the reaction mechanism and the energy barriers involved in the decomposition process.

Isoconversional methods are widely used to determine the activation energy (Ea) of solid-state reactions without assuming a specific reaction model. ijaem.netnih.gov These methods are based on the principle that the reaction rate at a constant conversion (α) is only a function of temperature. By performing experiments at different heating rates, the activation energy can be calculated.

Commonly used isoconversional methods include the Flynn-Wall-Ozawa (FWO) and the Kissinger-Akahira-Sunose (KAS) methods. researchgate.net The Ozawa equation is a popular integral isoconversional method. The activation energy values obtained from these methods can provide insights into the complexity of the decomposition process. A variation of activation energy with the extent of conversion often suggests a multi-step reaction mechanism. nih.gov

Integral methods are employed to determine the reaction mechanism function, f(α), which describes the dependence of the reaction rate on the extent of conversion. The Coats-Redfern method is a well-known integral method used for the kinetic analysis of thermogravimetric data. iitm.ac.intdl.org

This method involves plotting a function of the conversion against the inverse of the temperature. tdl.org By fitting the experimental data to different theoretical solid-state reaction models, the most probable reaction mechanism can be identified. The Coats-Redfern method has been successfully applied to study the kinetics of decomposition of various metal oxalates. iitm.ac.in However, it's important to note that the accuracy of the kinetic parameters obtained can be influenced by various factors, and there can be confusion regarding the parameters for many chemical reactions. tdl.org

Influence of Heating Rate on Decomposition Kinetics

The rate at which heat is applied to this compound has a profound effect on its decomposition kinetics. Studies utilizing thermogravimetric (TG), derivative thermogravimetric (DTG), and differential thermal analysis (DTA) demonstrate that an increase in the heating rate shifts the entire decomposition profile to higher temperatures. researchgate.net For instance, with faster heating, the temperatures corresponding to dehydration, anhydrous oxalate decomposition, and intermediate decomposition all increase. researchgate.net

A higher heating rate results in a greater rate of mass loss at any given point in the decomposition, as evidenced by more pronounced peaks in the DTG curve. researchgate.net Correspondingly, the DTA curves show larger peak areas, indicating a larger absolute enthalpy change at higher heating rates. researchgate.net For the decomposition of anhydrous neodymium oxalate to an intermediate, the calculated activation energy ranges from 130.10 to 187.8 kJ·mol⁻¹. researchgate.net The subsequent decomposition to neodymium oxide has a lower activation energy, ranging from 57.40 to 81.83 kJ·mol⁻¹. researchgate.net

Table 1: Decomposition Stages of Large-Particle Neodymium Oxalate at 10°C/min

This interactive table is based on findings for large-particle neodymium oxalate, illustrating the distinct phases of thermal decomposition under a specific heating regimen. researchgate.net

| Stage | Process | Temperature Range (°C) |

| 1 | Dehydration | Room Temperature - 397 |

| 2 | Anhydrous Oxalate Decomposition | 397 - 584 |

| 3 | Intermediate Decomposition | 584 - 770 |

Environmental Factors Affecting Thermal Decomposition Behavior

External environmental factors, particularly the surrounding atmosphere and the physical characteristics of the oxalate particles, play a crucial role in dictating the decomposition pathway and the nature of the final products.

Role of Oxidizing versus Inert Atmospheres on Decomposition Pathways

The composition of the atmosphere during thermal analysis is a critical determinant of the decomposition mechanism for neodymium oxalate. Investigations comparing decomposition under oxidizing (air) and inert (nitrogen or argon) atmospheres reveal significant differences in the intermediate products and reaction pathways. arxiv.orgresearchgate.net

In an oxidizing atmosphere , the decomposition typically proceeds through three main steps after initial dehydration:

Decomposition of the anhydrous oxalate to form an intermediate dioxycarbonate, Nd₂O₂CO₃. researchgate.net

Further decomposition of the dioxycarbonate. researchgate.net

Formation of the final product, neodymium(III) oxide (Nd₂O₃). researchgate.netwikipedia.org

In an inert atmosphere , the decomposition mechanisms can be more complex. While the initial dehydration step is similar, the subsequent breakdown of the anhydrous oxalate may proceed through different intermediates before ultimately forming the oxide. arxiv.org The absence of oxygen prevents certain oxidative reactions, leading to different gaseous byproducts and solid-state transformations. arxiv.orgresearchgate.net

Table 2: Comparative Decomposition of Neodymium Oxalate in Different Atmospheres

This interactive table summarizes the key differences in the thermal decomposition process of neodymium oxalate when heated in an oxidizing versus an inert environment. researchgate.netarxiv.orgresearchgate.net

| Feature | Oxidizing Atmosphere (Air) | Inert Atmosphere (Nitrogen/Argon) |

| Intermediate(s) | Nd₂O₂CO₃ | Varies, different intermediates possible |

| Final Product | Nd₂O₃ | Nd₂O₃ |

| Key Difference | Formation of a stable dioxycarbonate intermediate is well-defined. | Pathway can be more complex, avoiding direct oxidation steps. |

Impact of Particle Size on Thermal Decomposition Characteristics

The particle size of the initial neodymium oxalate powder influences its thermal decomposition characteristics. A study focused on the thermal analysis of larger neodymium oxalate particles highlighted that kinetic parameters, such as activation energy, are specific to the material's physical form. researchgate.net The decomposition of these larger particles was found to follow a three-dimensional diffusion model. researchgate.net

Comparative Thermal Decomposition Analysis with Other Lanthanide and Actinide Oxalates

The study of neodymium oxalate's thermal decomposition provides a valuable reference point for understanding the behavior of other rare-earth and actinide elements.

Similarities and Divergences in Decomposition Mechanisms Across Rare Earth Series

The thermal decomposition of lanthanide oxalates generally follows a consistent pattern across the series, but with notable variations.

Similarities:

Multi-step Process: Most lanthanide oxalates, including those of lanthanum, praseodymium, and neodymium, exhibit a multi-stage decomposition. osti.gov This typically begins with the endothermic removal of water of hydration, followed by the exothermic decomposition of the anhydrous oxalate. researchgate.netresearchgate.net

Dehydration: The initial loss of water molecules is a common first step for all hydrated lanthanide oxalates. nih.govnih.gov

Final Product: The final product is typically the most stable oxide of the lanthanide. researchgate.net

Divergences:

Intermediate Stability: While neodymium oxalate forms a stable basic carbonate intermediate, the stability and composition of such intermediates can vary for other lanthanides. osti.gov

Oxidation State Changes: Anomalous behavior is observed for lanthanides that can change their oxidation state during decomposition, such as cerium (Ce³⁺ to Ce⁴⁺) and terbium. This leads to different final oxides (e.g., CeO₂) compared to the sesquioxides (Ln₂O₃) formed by neodymium and others. researchgate.netresearchgate.net

Hydration and Structure: The number of water molecules in the hydrated crystal structure can differ, particularly between light and heavy lanthanides, which can influence the dehydration process and subsequent decomposition. nih.gov For example, oxalates from lanthanum to terbium are typically decahydrates, while those of heavier lanthanides may have fewer water molecules. acs.org

Application of Lanthanide Oxalate Decomposition as Surrogates for Actinide Studies

Lanthanide oxalates, particularly neodymium oxalate, serve as important non-radioactive surrogates for studying the behavior of actinide(III) oxalates. arxiv.orgresearchgate.net This is due to the similarities in ionic radii, f-electron configuration, and chemical properties between lanthanides and actinides. arxiv.org The lower toxicity and radioactivity of lanthanides make them ideal for investigating processes relevant to the nuclear fuel cycle, such as the thermal conversion of plutonium(III) oxalate to plutonium oxide in the PUREX process. arxiv.orgresearchgate.net

Computational and Theoretical Investigations

Thermodynamic Modeling of Solubility and Stability

Thermodynamic modeling is a cornerstone for comprehending the reactive precipitation of neodymium oxalate (B1200264). acs.org By simulating the chemical equilibria, these models can predict the compound's solubility across a wide spectrum of chemical conditions, which is fundamental for optimizing industrial processes like the separation of rare earth elements from nuclear waste. acs.orgacs.orgacs.org

The solubility product constant (Ksp) is a key thermodynamic value that quantifies the solubility of a sparingly soluble salt in an aqueous solution. For the dissolution reaction of neodymium oxalate decahydrate (B1171855), Nd₂(C₂O₄)₃·10H₂O, the equilibrium is established between the solid and its constituent ions in solution. The determination of this constant is a prerequisite for any accurate solubility model. wsu.edu

A study focusing on the solubilities of praseodymium and neodymium oxalate decahydrates determined the logarithmic value of the solubility product (log Ksp) for Nd₂(C₂O₄)₃·10H₂O. This value is crucial for predicting the conditions under which precipitation will occur.

Table 1: Solubility Product Constant of Neodymium Oxalate Decahydrate

| Compound | Log Ksp |

|---|---|

| Nd₂(C₂O₄)₃·10H₂O | -31.57 ± 0.62 |

Data sourced from Xiong, 2021. acs.org

In concentrated electrolyte solutions, such as those found in industrial hydrometallurgy, the interactions between ions become significant and cannot be ignored. The Pitzer model is a sophisticated thermodynamic framework that accounts for these interactions to accurately predict activity coefficients and, consequently, mineral solubility in high ionic strength solutions. acs.orgacs.org

Researchers have developed Pitzer models specifically for the neodymium oxalate system in concentrated nitric acid media. acs.orgacs.org These models involve determining individual Pitzer coefficients for each species interaction, often adjusted using experimental data. acs.orgacs.org The resulting model can accurately predict the solubility of neodymium oxalate in solutions with a wide range of rare earth and nitric acid concentrations, demonstrating its validity and utility for process design and optimization. acs.orgacs.org

Table 2: Pitzer Model Application Summary

| System | Model | Software Used | Key Outcome |

|---|

Molecular-Level Simulation of Structure and Interactions

Molecular-level simulations offer a detailed view of the forces and structures that govern the properties of this compound at the atomic scale.

The interaction between the neodymium (Nd³⁺) ion and the oxalate (C₂O₄²⁻) ligand is the fundamental basis of the compound's structure and behavior. The coordination environment of the neodymium ion dictates the crystal structure. In the decahydrate form, Nd₂(C₂O₄)₃·10H₂O, the neodymium atom has a coordination number of 9. It is bound to oxygen atoms from three coordinated oxalate anions and water molecules, forming a complex three-dimensional honeycomb coordination polymer structure. acs.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and other properties of molecules and solids from first principles. researchgate.net In DFT, the total energy of the system is expressed as a functional of the electron density. By finding the density that minimizes this energy, one can calculate various ground-state properties. researchgate.net

For a compound like this compound, DFT calculations can be used to:

Determine Electronic Structure: By calculating the density of states (DOS) and band structure, DFT can provide insight into the nature of the chemical bonding between neodymium, oxalate, and water molecules.

Analyze Vibrational Modes: DFT can compute the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching and bending of chemical bonds and can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the structural model of the compound.

Kinetic Modeling of Crystallization Processes

While thermodynamics predicts the equilibrium state, kinetics describes the path and rate at which that equilibrium is reached. The crystallization of this compound is a complex process involving several simultaneous steps, and kinetic modeling is a vital tool for predicting and controlling the final product's characteristics, such as particle size distribution.

Research in this area has led to the development of models that account for the key kinetic processes:

Primary Nucleation: The initial formation of new crystal nuclei from the supersaturated solution.

Crystal Growth: The subsequent growth of these nuclei. Studies show this process is controlled by the surface integration of molecules into the crystal lattice. The growth rates are dependent on factors like the concentration of neodymium(III) in the solution.

Agglomeration: The process where individual crystals collide and stick together to form larger aggregates.

These kinetic models are often based on population balances for both the elementary crystals (crystallites) and the agglomerated particles. Such models have been successfully used to predict particle sizes under various experimental conditions in continuous precipitators, showing good agreement with experimental measurements.

Population Balance Equation Approaches for Particle Size Distribution

The particle size distribution (PSD) of this compound produced during precipitation is a critical quality attribute. The Population Balance Equation (PBE) is a fundamental framework for modeling the evolution of the PSD by accounting for nucleation, crystal growth, and agglomeration phenomena. aidic.itresearchgate.netresearchgate.net

In the context of neodymium oxalate precipitation, modeling efforts often employ a Mixed Suspension Mixed Product Removal (MSMPR) precipitator configuration for experimental validation. aidic.itaidic.it The PBE approach for this system typically involves solving two population balances: one for the elementary crystallites and another for the agglomerates. researchgate.netresearchgate.netresearchgate.net This is based on microscopic observations which show that neodymium oxalate precipitation leads to the formation of loose agglomerates, where the constituent elementary crystals can continue to grow. aidic.itaidic.it

The primary mechanisms considered in the PBE models are:

Primary Nucleation: The formation of new crystals. The homogeneous nucleation rate is often described by the Volmer-Weber equation. aidic.itcetjournal.itresearchgate.net

Crystal Growth: The increase in size of existing crystals. The growth rate is typically found to be first-order with respect to supersaturation and is controlled by surface integration, consistent with a screw dislocation mechanism. aidic.itcetjournal.itresearchgate.net

Agglomeration: The collision and sticking of particles to form larger aggregates. The agglomeration kernel, which describes the frequency of successful collisions, has been found to be independent of the crystal size in some studies. aidic.itcetjournal.itresearchgate.net

By solving these population balances, researchers can predict the final particle size distribution under various operating conditions. For instance, it has been observed that the mean volume diameter (L4,3) of the particles, which can range from 41 to 65 μm, tends to decrease as the mean shear rate in the precipitator increases. aidic.itaidic.it Numerical methods, such as the method of classes or the method of moments, are employed to solve the set of equations for the crystallites and agglomerates. aidic.itresearchgate.net

A study comparing experimental results with a PBE model for two different stirring rates in a continuous MSMPR reactor showed excellent agreement. The operational parameters and resulting mean particle sizes are detailed in the table below.

| Run | Stirring Rate (rpm) | Mean Shear Rate (s⁻¹) | Resulting Mean Volume Diameter (L4,3) (μm) |

| 21 | 1000 | 362 | 65 |

| 18 | 2000 | 1024 | 41 |

| Data sourced from experimental runs in a continuous Mixed Suspension Mixed Product Removal (MSMPR) precipitator. researchgate.net |

This predictive capability is essential for controlling the properties of the final neodymium oxalate product.

Chebyshev Quadrature Spline Reconstruction for Kinetic Modeling

A significant challenge in using PBE models, particularly those based on the method of moments, is the reconstruction of the full particle size distribution from a finite number of calculated moments. An effective technique to address this is the Chebyshev quadrature spline reconstruction. researchgate.net

This modeling approach begins with the acquisition of experimental data for the thermodynamic and kinetic laws governing the precipitation process. researchgate.net The model incorporates primary nucleation, crystal growth, and agglomeration and is founded on two population balances—one for crystallites and one for particles (agglomerates). The population of particles is solved using a quadrature moment approach. researchgate.netresearchgate.net

The key steps in this methodology are:

Moment Calculation: The moment equations for the crystallite and particle populations are solved to obtain a set of moments that describe the distribution. scribd.com

Chebyshev Quadrature: An algorithm based on Chebyshev polynomials is used to calculate the coefficients (p) and knots (L) from a three-term recurrence relation. researchgate.net

Spline Reconstruction: The calculated moments are then used to reconstruct the entire particle size distribution using a spline approximation. researchgate.netscribd.com

This reconstruction allows for a direct comparison between the predicted PSD and the experimental measurements. Studies have demonstrated that the particle sizes predicted at a steady state for different experimental conditions, such as varying shear rates, are in very good agreement with experimental data. researchgate.net The comparison between the volume fractions of the experimental and reconstructed distributions validates the global modeling approach, confirming the accuracy of the underlying kinetic laws for nucleation, growth, and agglomeration. researchgate.netscribd.com The successful application of this method is crucial for the optimization of industrial processes and the design of future precipitation facilities. scribd.com

Applications in Advanced Materials Science As a Precursor

Synthesis of Neodymium Oxide and Mixed Rare Earth Oxides

The thermal decomposition of neodymium oxalate (B1200264) decahydrate (B1171855) is a well-established route to produce high-purity neodymium(III) oxide (Nd₂O₃), a compound of significant technological importance. This method also extends to the synthesis of complex mixed rare earth oxides, where the oxalate co-precipitation ensures a homogeneous distribution of different metal cations at the atomic level, which is difficult to achieve through conventional solid-state reactions. semanticscholar.org

Preparation of High-Purity Neodymium Oxide Nanocrystals

The conversion of neodymium oxalate decahydrate to neodymium oxide is a multi-stage process driven by heat. researchgate.net Thermal analysis, such as thermogravimetric analysis (TGA), reveals that the decomposition proceeds through distinct steps. researchgate.net Initially, the compound loses its water of hydration in stages at relatively low temperatures. This is followed by the decomposition of the anhydrous oxalate at higher temperatures, which ultimately yields neodymium(III) oxide as the final product. researchgate.netresearchgate.net This thermal decomposition of the oxalate precursor is recognized as an effective method for producing rare earth oxide nanocrystals. researchgate.net

The process generally begins with the dehydration of the ten water molecules, followed by the decomposition of the oxalate group. The final stable phase is neodymium oxide. researchgate.netresearchgate.net The precise temperatures for these transitions are crucial for controlling the particle size, morphology, and purity of the resulting oxide nanocrystals.

Table 1: Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Process | Intermediate/Final Product |

|---|---|---|

| ~40 - 250 | Dehydration | Loss of water molecules (H₂O) |

| ~300 - 500 | Decomposition | Decomposition of anhydrous oxalate |

| > 650 | Crystallization | Formation of Neodymium(III) Oxide (Nd₂O₃) |

Note: The exact temperatures can vary based on the heating rate and atmospheric conditions.

Controlled Conversion to Mixed Metal Oxides with Tailored Properties

The oxalate precursor route is highly effective for synthesizing mixed metal oxides with a high degree of homogeneity. semanticscholar.orglew.ro This is achieved through co-precipitation, where a solution containing multiple desired metal cations (e.g., neodymium and other rare earths or transition metals) is treated with oxalic acid. semanticscholar.orgmdpi.com This process yields a mixed oxalate precipitate where the different metal ions are intimately mixed on an atomic scale. lew.ro

Subsequent thermal decomposition of this homogeneous mixed oxalate precursor converts it into a mixed metal oxide, preserving the uniform distribution of the cations. semanticscholar.orglew.ro This method avoids the high temperatures and long reaction times typically required for solid-state diffusion in conventional ceramic methods, and it prevents the sintering and loss of fine particle properties. lew.ro This technique has been successfully used to create a variety of mixed oxides, including:

Mixed Rare Earth Oxides: Systems like (Sm-Y)₂O₃ and (Ce,Nd)O₂ have been synthesized from co-precipitated oxalates, which are important for various magnetic and catalytic applications. semanticscholar.orgresearchgate.net

Ferrites and Cobaltites: The co-precipitation of iron or cobalt with other metals as oxalates allows for the low-temperature synthesis of highly dispersed spinel ferrites and other complex oxides with specific magnetic and electronic properties. lew.ro

This control over composition at the nanoscale allows for the tailoring of the material's properties for specific applications, such as catalysts, superconductors, and magnetic materials. semanticscholar.orglew.ro

Development of Luminescent and Optical Materials

This compound is a key precursor for materials used in advanced optical and luminescent applications. The high-purity neodymium oxide derived from it is fundamental to creating phosphors, lasers, and specialized optical glasses.

Precursor for Lanthanide-Doped Phosphors and Nanophosphors

Neodymium is a crucial element in the development of phosphors, which are materials that exhibit luminescence. It can be used either as the host material or as a dopant ion that provides the luminescent center. The thermal decomposition of neodymium oxalate is a preferred method for producing the neodymium oxide nanocrystals used in these phosphors. researchgate.net

Lanthanide-doped phosphors are essential for applications like solid-state lighting and biomedical imaging. nih.gov The use of an oxalate matrix as a precursor is particularly advantageous because it can help minimize energy migration between the luminescent centers. This allows for a higher concentration of dopant ions, such as Dy³⁺ or Eu³⁺, to be incorporated into the host lattice without significant luminescence quenching, which is a common issue in phosphor synthesis. researchgate.net The synthesis of CeO₂:Eu³⁺ nanophosphors via the thermal decomposition of an oxalate precursor demonstrates the effectiveness of this pathway for creating optically active nanocrystals. researchgate.net

Integration into Specialized Glass and Ceramic Matrices for Optical Applications

High-purity neodymium oxide is a critical component in the manufacture of specialized glasses and ceramics with specific optical properties. mdpi.com Since the first demonstration of laser action from Nd³⁺ ions in a glass matrix, neodymium-doped materials have become central to laser technology. mdpi.com Neodymium-doped glasses are widely used for generating high-power lasers and for broadband optical amplifiers in telecommunications. mdpi.com

The production process for these advanced optical materials begins with highly pure raw materials, including rare earth oxides. stanfordmagnets.come-magnetsuk.com The calcination of this compound provides neodymium oxide of the required purity to be incorporated into glass melts (like silicate, phosphate, or fluoride (B91410) glasses) or ceramic powders. This integration allows for the creation of transparent glass-ceramics and other composite materials where the optically active Nd³⁺ ions are embedded within a stable and transparent host matrix, essential for high-performance optical applications. mdpi.com

Fabrication of Magnetic Materials

This compound plays a vital, albeit indirect, role in the production of the world's strongest permanent magnets. The primary application is as a precursor to the high-purity neodymium oxide required for the synthesis of Neodymium-Iron-Boron (NdFeB) magnets. stanfordmagnets.come-magnetsuk.comontosight.ai These magnets are indispensable in a vast array of modern technologies, including electric vehicles, wind turbines, hard disk drives, and consumer electronics. ontosight.ai

The manufacturing process for sintered NdFeB magnets starts with the refinement of rare earth elements to produce high-purity oxides. stanfordmagnets.come-magnetsuk.com The oxalate precipitation method is a crucial step in this refinement. It is used to selectively separate and purify neodymium from other elements, resulting in a neodymium oxalate precipitate. rsc.org This precipitate is then subjected to calcination (heating to high temperatures) to convert it into pure neodymium(III) oxide. rsc.org

This high-purity oxide is the starting feedstock for the subsequent production steps, which involve reduction and alloying with iron, boron, and other elements like dysprosium to create the final magnetic material. stanfordmagnets.come-magnetsuk.com Therefore, the conversion of neodymium oxalate to neodymium oxide is a foundational step in the supply chain for high-performance permanent magnets. rsc.org

Role as a Precursor for High-Strength Permanent Magnet Production

The most significant application of this compound is in the manufacturing of high-strength neodymium-iron-boron (NdFeB) permanent magnets. stanfordmaterials.comontosight.aiontosight.ai These magnets are the most powerful permanent magnets available and are critical to modern technology. stanfordmaterials.comdiscoveryalert.com.au

The production process involves calcining, or heating, neodymium oxalate to convert it into neodymium(III) oxide. sciencemadness.orgmdpi.com This step is vital as the purity and particle characteristics of the neodymium oxide directly influence the magnetic properties of the final NdFeB magnets. stanfordmaterials.com The oxide is then used to create the NdFeB alloy, typically through a powder metallurgy process where the material is ground into a fine powder, pressed, and sintered under a powerful magnetic field to orient the particles. quora.comquora.com

The exceptional magnetic strength of NdFeB magnets makes them indispensable in a variety of fields. stanfordmaterials.comcouragemagnet.com

Key Applications of NdFeB Magnets

| Sector | Application Examples |

| Electronics | Hard disk drives, smartphone speakers, headphones, magnetic sensors. stanfordmaterials.comdiscoveryalert.com.au |

| Automotive | Motors for electric and hybrid vehicles, sensors, actuators. stanfordmaterials.com |

| Renewable Energy | Generators for wind turbines. stanfordmaterials.comdiscoveryalert.com.au |

| Robotics | High-efficiency electric motors. stanfordmaterials.com |

Emerging Applications in Two-Dimensional Materials

Recent scientific advancements have identified lanthanide oxalates, including neodymium oxalate, as promising precursors for creating two-dimensional (2D) materials. nih.govnih.govacs.org These atomically thin materials, known as nanosheets, possess unique properties not found in their bulk forms, opening doors for new technological applications. researchgate.net

Exfoliation Techniques for Lanthanide Oxalate Nanosheets

A key breakthrough has been the development of liquid-phase exfoliation to produce single- or few-layer nanosheets from bulk lanthanide oxalate crystals. nih.govacs.org This method involves sonication—the application of ultrasound energy—to a suspension of the crystals in a suitable solvent, such as ethanol. nih.govacs.org This process delaminates the layered, honeycomb-like structure of the crystals, resulting in a colloidal dispersion of nanosheets. nih.govresearchgate.net This technique is notable for being a simple, cost-effective, and scalable route to producing 2D lanthanide materials. nih.govacs.orgresearchgate.net

The resulting nanosheets can be incredibly thin, down to a single layer, and can have lateral sizes on the micrometer scale. nih.govresearchgate.net

Summary of Liquid Exfoliation for Lanthanide Oxalate Nanosheets

| Parameter | Description |

| Starting Material | Bulk lanthanide oxalate crystals (e.g., Neodymium oxalate). nih.gov |

| Method | Liquid-phase exfoliation via sonication or reflux. nih.govacs.org |

| Solvent | Ethanol has been shown to be effective. nih.govacs.org |

| Product | Colloidal dispersion of single- or few-layer nanosheets. nih.govresearchgate.net |

| Advantages | Simple, low-cost, scalable, uses green solvents. nih.govresearchgate.net |

Potential for Thin Film and Inkjet-Printed Layer Fabrication

The stable colloidal dispersions of lanthanide oxalate nanosheets created through exfoliation are ideal for fabricating thin films. nih.govacs.org These nanosheets can be deposited onto substrates to create functional layers for electronic and optoelectronic devices. nih.govresearchgate.net

Inkjet printing has emerged as a particularly promising technique for this purpose. nih.govresearchgate.net It allows for the precise, scalable, and cost-effective deposition of the nanosheet "ink" into desired patterns without the need for complex lithography or vacuum conditions. researchgate.net This capability opens up new possibilities for manufacturing devices that leverage the unique luminescent and magnetic properties of lanthanide materials. nih.govacs.org The ability to create thin films from these exfoliated 2D materials is seen as a new frontier for the application of lanthanide oxalates. nih.govacs.org

Catalysis and Reaction Engineering

Neodymium compounds, often produced from this compound, are effective catalysts in several chemical processes. stanfordmaterials.comalfachemic.com The thermal decomposition of neodymium oxalate provides neodymium oxide (Nd₂O₃), a compound that exhibits valuable catalytic activity. alfachemic.comrareearth-oxide.com

Application as a Catalyst in Organic Synthesis

Neodymium-based catalysts have shown significant promise in various organic reactions, including the polymerization of dienes, vinyl monomers, and lactones. alfachemic.comrsc.orgrsc.org Among lanthanide-based catalysts, neodymium systems are often investigated for their high efficiency and versatility. rsc.org For instance, neodymium-containing catalysts can produce polymers with high stereospecificity and yield. rsc.org They have been successfully used in the ring-opening polymerization of lactones like ε-caprolactone, which produces biodegradable polyesters used in biomedical applications. rsc.org

Role in Petrochemical Refining Processes

In the petrochemical industry, lanthanide elements, including neodymium, serve as crucial components in catalysts for Fluid Catalytic Cracking (FCC). discoveryalert.com.aulynasrareearths.comscribd.com The FCC process is essential for converting heavy, high-boiling hydrocarbon fractions from crude oil into more valuable products like gasoline. wikipedia.orgnumberanalytics.comnih.gov

Lanthanum is a key additive to the zeolite (aluminosilicate) catalysts used in FCC units, where it enhances the structural stability and catalytic activity of the zeolite. lynasrareearths.com Mixed oxides of lanthanoids, which can include neodymium, are also used as catalysts in the cracking of petroleum. scribd.com Neodymium oxide itself is noted for its use in petroleum cracking catalysts to refine petroleum into gasoline, as its high thermal stability allows it to function effectively under the harsh temperature conditions of these processes. alfachemic.comrareearth-oxide.com

Role in Rare Earth Element Separation and Purification Processes

Precipitation Chemistry for Rare Earth Element Isolation

The precipitation of rare earth elements using oxalic acid or other oxalate (B1200264) salts is a cornerstone of their separation chemistry. researchgate.netgoogle.com This process leverages the low solubility of rare earth oxalates in acidic solutions to effectively separate them from more soluble non-REE impurities. rsc.org In the context of recycling NdFeB magnets, after leaching the magnet scrap in strong acids like nitric or hydrochloric acid, oxalic acid is introduced to precipitate the REEs. rsc.orgresearchgate.net

The efficiency of this precipitation is influenced by several factors, including pH, temperature, and the concentration of the precipitating agent. google.comresearchgate.net For instance, maintaining a low pH (typically below 2) is crucial to prevent the co-precipitation of iron, a major component of NdFeB magnets. researchgate.netresearchgate.net Research has shown that at a pH of 1.83, up to 95.90% of neodymium can be precipitated, while a further increase in pH can lead to iron contamination. researchgate.net The molar ratio of oxalic acid to REEs is also a critical parameter, with studies indicating that a molar ratio of 1.2:1.0 is optimal for maximizing the precipitation efficiency of neodymium and other REEs. mdpi.com The precipitation reaction for neodymium from a nitrate (B79036) solution is as follows:

2 Nd(NO₃)₃ + 3 H₂C₂O₄ + 10 H₂O → Nd₂(C₂O₄)₃·10H₂O↓ + 6 HNO₃

This selective precipitation yields a mixed rare earth oxalate solid, which can then be further processed. researchgate.net The physical characteristics of the neodymium oxalate precipitate, such as crystal size and morphology, are also of industrial importance, as they affect filtration and handling properties. google.com Research into controlling these characteristics has shown that the addition of seed crystals and careful control of reaction temperature can yield larger, more uniform particles. google.com

Dissolution Behavior and Recovery Methods for Neodymium Oxalate

Once precipitated, the neodymium oxalate must be redissolved to allow for the separation of individual rare earth elements, typically through solvent extraction. google.com However, neodymium oxalate is notoriously insoluble in water. google.com To overcome this, the oxalate precipitate is often dissolved in strong acidic solutions. google.com Nitric acid, for example, is effective at dissolving neodymium oxalate, preparing it for subsequent separation stages. google.com The dissolution process can be enhanced by heating; for instance, significant dissolution of neodymium oxalate in a nitric acid and hydrogen peroxide solution was observed at temperatures between 60°C and 80°C, while little dissolution occurred at room temperature. google.com

An alternative to direct dissolution is the thermal decomposition (calcination) of the neodymium oxalate. rsc.orgresearchgate.net By heating the oxalate precipitate, it is converted into neodymium oxide (Nd₂O₃), which is more readily soluble in acids for further processing. researchgate.netgoogle.com This calcination step is a common industrial practice, effectively transforming the insoluble oxalate into a more manageable oxide form. researchgate.net

Recent research has also explored more environmentally benign methods for the selective dissolution of rare earth oxalates. rsc.orgrsc.orgnih.gov These methods aim to reduce the reliance on strong mineral acids. rsc.org One such approach involves using oxalic acid itself to selectively solubilize certain rare earth oxalates, offering a greener alternative for separating REE subgroups. rsc.orgrsc.orgnih.gov

Thermodynamic and Kinetic Factors in Industrial Separation Processes

The successful industrial-scale separation of neodymium via oxalate precipitation is governed by both thermodynamic and kinetic principles. aidic.itaidic.itdaneshyari.com Thermodynamically, the process is driven by the low solubility product of neodymium oxalate, which favors its precipitation from solution. google.com The solubility of rare earth oxalates generally decreases with increasing atomic number across the lanthanide series, a trend that can be exploited for fractional separation, although the differences are often not large enough for efficient separation in a single stage. rsc.org Thermodynamic modeling, using frameworks like the Pitzer model, has been employed to accurately predict the solubility of neodymium oxalate in various acidic and high-concentration media, aiding in the optimization of industrial processes. daneshyari.comresearchgate.net

Kinetically, the precipitation process involves nucleation, crystal growth, and agglomeration. aidic.itaidic.it Controlling these kinetic factors is essential for achieving a precipitate with desirable physical properties for industrial handling, such as a narrow particle size distribution and good filterability. aidic.itaidic.it Studies using continuous Mixed Suspension Mixed Product Removal (MSMPR) precipitators have modeled these kinetic phenomena. aidic.it The rate of crystal growth is often found to be first-order with respect to supersaturation and is controlled by the integration of ions into the crystal lattice. aidic.itaidic.it The degree of agitation (shear rate) within the precipitator also plays a role, influencing the extent of particle agglomeration. aidic.it Understanding and controlling these kinetic and thermodynamic factors are crucial for designing efficient and cost-effective industrial processes for neodymium recovery and purification. aidic.itaidic.itdaneshyari.com

| Parameter | Value/Condition | Impact on Neodymium Oxalate Precipitation |

| pH | < 2 | Prevents co-precipitation of iron impurities. researchgate.netresearchgate.net |

| Oxalic Acid to REE Molar Ratio | 1.2:1.0 | Optimizes precipitation efficiency. mdpi.com |

| Temperature for Dissolution | 60°C - 80°C | Enhances dissolution rate in acidic media. google.com |

| Precipitation Method | Oxalate Precipitation | High recovery efficiency (>99%) for REEs. mdpi.com |

Conclusion and Future Outlook in Neodymium Oxalate Decahydrate Research

Summary of Key Scientific Contributions

Neodymium oxalate (B1200264) decahydrate (B1171855), with the chemical formula Nd₂(C₂O₄)₃·10H₂O, has been a subject of significant scientific investigation, primarily due to its critical role as a precursor in the production of high-performance materials. A major contribution of the research on this compound is the detailed understanding of its thermal decomposition pathway. Studies have consistently shown that upon heating, it first undergoes dehydration, followed by decomposition into an intermediate neodymium dioxycarbonate (Nd₂O₂CO₃), and finally yields neodymium(III) oxide (Nd₂O₃). researchgate.netresearchgate.net This oxide is a vital component in the manufacturing of high-strength permanent magnets (NdFeB magnets), specialty glass, lasers, and dielectrics. americanelements.com

A substantial body of research has been dedicated to the synthesis and crystallization of neodymium oxalate decahydrate. Various methods, including direct precipitation, hydrothermal synthesis, and microwave-assisted precipitation, have been explored. researchgate.netresearchgate.net These studies have been instrumental in demonstrating that the morphology, particle size, and purity of the resulting neodymium oxide are heavily dependent on the conditions of the initial oxalate precipitation. researchgate.netresearchgate.net The characterization of its crystal structure as monoclinic has provided a fundamental basis for understanding its physical and chemical properties. researchgate.net

Furthermore, the modeling of the precipitation process represents a key scientific advancement. researchgate.netcetjournal.it These models, which account for kinetics of primary nucleation, crystal growth, and agglomeration, are crucial for controlling the properties of the final product in industrial settings. researchgate.netcetjournal.it Research into mixed-metal oxalates, such as combining neodymium with praseodymium or gadolinium, has opened avenues for creating complex materials with potentially tunable properties. researchgate.net

Unresolved Challenges and Promising Avenues for Future Research

Despite the progress, several challenges remain in the field of this compound research. A primary unresolved issue is the precise control over the particle size and morphology during the precipitation process. researchgate.net The tendency of the particles to agglomerate is a significant hurdle in producing materials with uniform and predictable properties. cetjournal.it While the effects of various parameters like pH, temperature, and reactant concentrations are generally known, a more systematic and in-depth understanding is required for fine-tuned control over the crystallization process. researchgate.net